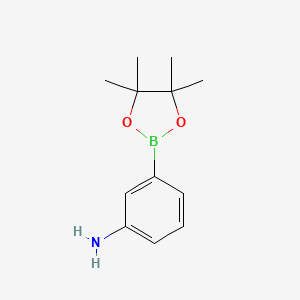

3-Aminophenylboronic acid pinacol ester

Vue d'ensemble

Description

3-Aminophenylboronic acid pinacol ester is an organic compound with the molecular formula C12H18BNO2. It is a derivative of aniline, where the amino group is substituted with a dioxaborolane moiety. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminophenylboronic acid pinacol ester typically involves the reaction of 3-aminophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

3-Aminophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted aniline derivatives.

Applications De Recherche Scientifique

3-Aminophenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mécanisme D'action

The mechanism of action of 3-Aminophenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The dioxaborolane moiety acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The amino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

3-Aminophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the dioxaborolane and amino groups allows for versatile applications in various fields, making it a valuable compound in research and industry.

Activité Biologique

3-Aminophenylboronic acid pinacol ester (CAS Number: 210907-84-9) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : CHBNO

- Molecular Weight : 219.09 g/mol

- Melting Point : 89-94 °C

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 351.2 ± 25.0 °C at 760 mmHg

This compound exhibits its biological activity primarily through its ability to interact with diols, such as sugars, via boronate ester formation. This interaction is crucial for the development of sensors and probes that can detect carbohydrates in biological systems.

Binding Studies

Research indicates that this compound can form stable complexes with various saccharides, which has been utilized in the design of fluorescent probes for glucose detection. The binding affinity and selectivity are influenced by the steric effects and electronic properties of the substituents on the phenyl ring, as demonstrated in studies involving different isomers of aminophenylboronic acids .

1. Glycosidase Inhibition

A significant area of research involves the inhibition of glycosidases, enzymes that play a vital role in carbohydrate metabolism. Studies have shown that derivatives of this compound can inhibit glycosidases with varying potencies:

| Compound | IC (μM) | Selectivity | Target Enzyme |

|---|---|---|---|

| 3-Aminophenylboronic acid ester | 74.7 - 870 | Moderate | Rat intestinal maltase α-glucosidase |

| Tetrachlorinated analogs | Not specified | High | Bovine liver β-glucosidase |

These findings suggest potential therapeutic applications in managing diabetes and other metabolic disorders .

2. Fluorescence Quenching Studies

Fluorescence quenching experiments have demonstrated that 3-aminophenylboronic acid can interact with glucose and quantum dots, leading to static quenching phenomena. The quenching constants observed increase with pH, indicating that the compound's fluorescence properties are sensitive to environmental changes, which can be exploited for biosensing applications .

3. Cancer Research

Recent studies have explored the anticancer properties of compounds related to this compound. In vitro assays revealed that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells:

| Compound | IC (μM) | Cell Line Tested | Selectivity |

|---|---|---|---|

| Borylated benzamide derivatives | Varies | MCF10A (normal) | High |

| Glycosidase inhibitors | Varies | Various cancer lines | Moderate |

These results highlight the potential for developing new anticancer agents based on this compound's structure .

Case Studies

Case Study 1: Interaction with Glucose

A study investigated the interaction between 3-aminophenylboronic acid and glucose using fluorescence spectroscopy. The results indicated a strong correlation between glucose concentration and fluorescence intensity changes, supporting its use as a glucose sensor in clinical diagnostics .

Case Study 2: Boron Neutron Capture Therapy (BNCT)

Research on borylated phthalimides demonstrated that compounds incorporating boron can be effective in BNCT, a targeted cancer treatment modality. The study highlighted how modifications on the phenylboronic acid framework could enhance selectivity towards cancer cells while minimizing effects on healthy tissues .

Propriétés

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXIIVIQLHYKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370425 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210907-84-9 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C12H18BNO2 []. From this, the molecular weight can be calculated as 219.09 g/mol.

Q2: The abstract mentions that the amino group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is less pyramidal than in aniline. What might be the reason for this structural difference?

A2: The abstract suggests that the decreased pyramidality of the amino group is likely due to the steric hindrance imposed by the bulky 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl substituent attached to the benzene ring []. This bulky group could force the amino group to adopt a more planar geometry to minimize steric repulsions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.